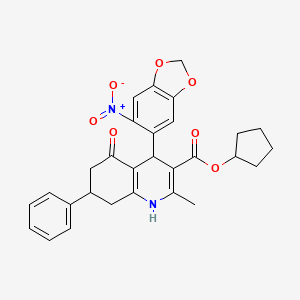
N-(2,6-diethylphenyl)-4-biphenylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diethylphenyl)-4-biphenylcarboxamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is used to protect humans and animals from insect bites and the diseases that they can carry. DEET is a colorless, odorless liquid that is applied to the skin or clothing.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's olfactory receptors. This makes it difficult for the insect to detect the presence of humans and animals. DEET may also interfere with the insect's ability to detect carbon dioxide, which is a key signal that a host is nearby.
Biochemical and Physiological Effects
DEET has been shown to have minimal toxicity to humans and animals when used as directed. However, there have been reports of adverse reactions to DEET, particularly in children. These reactions include skin irritation, eye irritation, and respiratory problems. DEET is also known to be toxic to some aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a highly effective insect repellent that has been extensively studied. It is widely available and relatively inexpensive. However, DEET has some limitations for use in laboratory experiments. It is a volatile compound that can evaporate quickly, making it difficult to maintain a consistent concentration. DEET can also react with other chemicals in the laboratory, leading to false results.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Developing new methods for synthesizing DEET that are more environmentally friendly.
2. Investigating the mechanism of action of DEET in more detail to better understand how it works.
3. Developing new insect repellents that are more effective and less toxic than DEET.
4. Studying the long-term effects of DEET exposure on humans and animals.
5. Investigating the effects of DEET on non-target organisms, such as bees and butterflies.
Conclusion
DEET is a highly effective insect repellent that has been extensively studied. It is widely used to protect humans and animals from insect bites and the diseases that they can carry. DEET works by interfering with the insect's ability to detect the presence of humans and animals. While DEET has some limitations for use in laboratory experiments, it is still a valuable tool for researchers studying insect behavior and ecology. Future research should focus on developing new insect repellents that are more effective and less toxic than DEET, as well as investigating the long-term effects of DEET exposure on humans and animals.
Synthesemethoden
DEET is synthesized by the reaction of 2,6-diethylphenol with phosgene to form the corresponding acid chloride. The acid chloride is then reacted with biphenylamine to form DEET. The synthesis of DEET is a multi-step process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect repellent properties. It has been shown to be highly effective against a wide range of insects including mosquitoes, ticks, and fleas. DEET works by interfering with the insect's ability to detect the presence of humans and animals. This makes it difficult for the insect to locate a host and feed.
Eigenschaften
IUPAC Name |
N-(2,6-diethylphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-3-17-11-8-12-18(4-2)22(17)24-23(25)21-15-13-20(14-16-21)19-9-6-5-7-10-19/h5-16H,3-4H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTXOKYQHGJKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4938746.png)
![ethyl 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4938749.png)
![methyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4938755.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)

![2-ethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4938785.png)
![N-{5-[(4-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B4938787.png)
![3-[(3-bromo-4-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4938796.png)
![3-(ethylthio)-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4938807.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4938822.png)
![2-[(4-methylbenzoyl)amino]-3-(3,4,5-trimethoxyphenyl)acrylic acid](/img/structure/B4938841.png)
